molecular formula C11H12N2O2 B6198809 3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide CAS No. 2694735-30-1

3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide

Cat. No.: B6198809
CAS No.: 2694735-30-1
M. Wt: 204.2
InChI Key:
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Description

3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran core, followed by functionalization at specific positions to introduce the aminomethyl and carboxamide groups. For instance, a Friedel-Crafts acylation can be used to introduce the acyl group, followed by reduction and amination steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of benzofuran derivatives .

Scientific Research Applications

3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique benzofuran core, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that may not be possible with other compounds, making it a valuable molecule for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide involves the reaction of N-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with aminomethylpyrrolidine to form the desired product.", "Starting Materials": [ "N-methyl-1-benzofuran-2-carboxylic acid", "Thionyl chloride", "Aminomethylpyrrolidine" ], "Reaction": [ "N-methyl-1-benzofuran-2-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form the corresponding acid chloride.", "The acid chloride is then reacted with aminomethylpyrrolidine in the presence of a base such as triethylamine or sodium hydroxide to form 3-(aminomethyl)-N-methyl-1-benzofuran-2-carboxamide.", "The product can be purified by recrystallization or column chromatography." ] }

CAS No.

2694735-30-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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